Sudan III-d6
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Overview
Description
Sudan III is a hydrophobic bisazo dye commonly used for staining triglycerides in frozen sections and some protein-bound lipids and lipoproteins on paraffin sections . The deuterium labeling in Sudan III-d6 makes it particularly useful in scientific research as a tracer for quantitation during drug development processes .
Mechanism of Action
Target of Action
Sudan III-d6, also known as HY-D0931S, is a deuterium-labeled version of Sudan III . Sudan III is a hydrophobic bisazo dye . The primary targets of this compound are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is used to color these substances.
Mode of Action
This compound, being a hydrophobic bisazo dye, interacts with its targets (nonpolar substances) through hydrophobic interactions . The dye molecules are soluble in nonpolar substances and insoluble in water, allowing them to selectively stain nonpolar substances.
Biochemical Pathways
It is known that sudan iii and its derivatives are used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . This suggests that this compound may interact with lipid metabolic pathways.
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuterium substitution can potentially enhance the metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of this compound’s action is the staining of nonpolar substances. It imparts a reddish-brown color to these substances, allowing them to be visually distinguished . In a biological context, this compound can be used to stain triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye is soluble in nonpolar substances and insoluble in water, which means its staining action is most effective in nonpolar environments
Biochemical Analysis
Biochemical Properties
Sudan III-d6 is used in biochemical reactions as a biological stain
Cellular Effects
This compound has been found to trigger hepatocellular damage and alter lipid and oxidative stress biomarkers in male rats . It influences cell function by inducing genotoxicity .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, oral administration of this compound in male rats for 45 days resulted in hepatocellular damage and altered lipid and oxidative stress biomarkers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sudan III-d6 involves the incorporation of deuterium into the molecular structure of Sudan III. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high isotopic purity required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Sudan III-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives of this compound, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Sudan III-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development processes.
Biology: Employed in staining techniques to visualize lipids and other hydrophobic substances in biological samples.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in quality control processes to detect and quantify specific compounds in various products.
Comparison with Similar Compounds
Similar Compounds
- Sudan I-d5
- Sudan II-d6
- Sudan IV-d6
Comparison
Sudan III-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. Compared to other similar compounds, this compound offers better stability and precision in quantitative analysis. Its hydrophobic nature and ability to stain lipids make it particularly useful in biological and medical applications .
Properties
IUPAC Name |
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQPMPFXUWUOT-OJPXFQCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.